molecular formula C25H30N6O3S B2780637 4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1189942-63-9

4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No. B2780637
CAS RN: 1189942-63-9
M. Wt: 494.61
InChI Key: YCOUYZFWLFUHTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C25H30N6O3S and its molecular weight is 494.61. The purity is usually 95%.
BenchChem offers high-quality 4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-butyl-1-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research has demonstrated the potential of certain derivatives in combating microbial infections. For instance, studies on novel 1,2,4-triazole and thienopyrimidine compounds have shown promising antimicrobial activities against both Gram-positive and Gram-negative bacteria. These findings indicate a potential pathway for developing new antimicrobial agents based on this chemical structure (Bektaş et al., 2010).

Anticonvulsant Applications

In the realm of neurology, derivatives of this compound have been investigated for their anticonvulsant properties. A notable example is "Epimidin," a drug candidate reported for its promising anticonvulsant activity. This highlights the compound's potential utility in addressing neurological disorders and contributing to the development of new treatments (Severina et al., 2021).

Anti-inflammatory and Analgesic Properties

Some derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies have shown that certain compounds exhibit significant inhibitory activities against cyclooxygenase enzymes, suggesting their potential as anti-inflammatory and analgesic agents. Such research underscores the versatility of this chemical scaffold in contributing to the discovery of new therapeutic options for inflammation and pain management (Abu‐Hashem et al., 2020).

Synthesis of Novel Heterocyclic Compounds

The structural complexity and versatility of this compound facilitate the synthesis of a wide range of novel heterocyclic compounds, which are crucial in medicinal chemistry for drug development. Research in this area focuses on synthesizing new derivatives with potential therapeutic applications, exploring their biological activities, and assessing their viability as drug candidates (Davoodnia et al., 2008).

properties

IUPAC Name

8-butyl-12-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N6O3S/c1-3-4-12-30-24(33)23-20(11-17-35-23)31-21(26-27-25(30)31)9-10-22(32)29-15-13-28(14-16-29)18-5-7-19(34-2)8-6-18/h5-8,11,17H,3-4,9-10,12-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCOUYZFWLFUHTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.